molecular formula C14H11Cl2F3N2O2S2 B1401754 4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide CAS No. 1311280-25-7

4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide

Cat. No. B1401754
M. Wt: 431.3 g/mol
InChI Key: UMPFZONAJTUMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of similar compounds involves a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction . Another method involves the transformation of the chloride into a 4H-pyran-4-one intermediate .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a pyridine moiety, which contribute to its unique properties .

Scientific Research Applications

  • Synthesis of Trifluoromethylpyridines

    • Field : Organic Chemistry
    • Application : Trifluoromethylpyridines are used as intermediates in the synthesis of various organic compounds .
    • Method : The synthesis of 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate, can be achieved via a simple one-step vapor-phase reaction .
    • Results : The number of chlorine atoms introduced to the pyridine ring can be controlled by adjusting the reaction conditions .
  • Use in Agrochemicals

    • Field : Agrochemistry
    • Application : Trifluoromethylpyridines are used in the protection of crops from pests .
    • Method : Specific methods of application vary depending on the specific agrochemical product and the crop being treated .
    • Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
  • Use in Pharmaceuticals

    • Field : Pharmaceutical Chemistry
    • Application : Trifluoromethylpyridines are used in the development of pharmaceutical and veterinary products .
    • Method : Specific methods of application vary depending on the specific pharmaceutical product and its intended use .
    • Results : Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

Safety And Hazards

This compound may be harmful if swallowed, inhaled, or in contact with skin . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

4-chloro-N-[2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2F3N2O2S2/c15-10-1-3-11(4-2-10)25(22,23)20-5-6-24-13-8-9(14(17,18)19)7-12(16)21-13/h1-4,7-8,20H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPFZONAJTUMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCSC2=NC(=CC(=C2)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2F3N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide

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